Cudc-101

Übersicht

Beschreibung

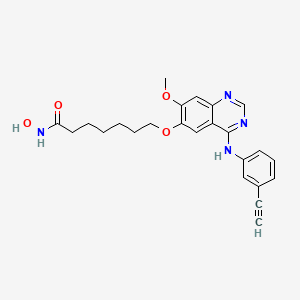

CUDC-101 is a novel, small-molecule, anticancer agent that targets histone deacetylase (HDAC), EGF receptor (EGFR), and HER2 . It has potent antiproliferative and proapoptotic activity in cultured tumor cells and in vivo xenograft models .

Synthesis Analysis

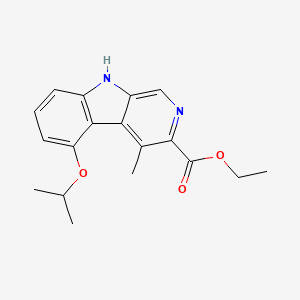

CUDC-101 was created by introducing hydroxamic acid (functional group for HDAC inhibition) with a flexible side chain onto the methoxyethoxy group of the phenylaminoquinazoline backbone of the RTK inhibitor .Molecular Structure Analysis

The molecular formula of CUDC-101 is C24H26N4O4 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis

CUDC-101 potently inhibits HDAC, EGFR, and HER2 . It synergistically blocks key regulators of EGFR/HER2 signaling pathways, also attenuating multiple compensatory pathways, such as AKT, HER3, and MET, which enable cancer cells to escape the effects of conventional EGFR/HER2 inhibitors .Physical And Chemical Properties Analysis

The exact mass of CUDC-101 is 434.20 and its molecular weight is 434.49 .Wissenschaftliche Forschungsanwendungen

Treatment of Drug-Resistant Tumors

CUDC-101 has displayed potent antiproliferative and proapoptotic activities against cultured and implanted tumor cells that are sensitive or resistant to several approved single-targeted drugs . It has shown effectiveness in in vitro and in vivo drug-resistant tumor models, including erlotinib-sensitive and resistant NSCLC cell lines as well as lapatinib-sensitive (HER2 positive) and resistant (HER2 negative) breast cancer models .

Radiosensitization in Pancreatic Cancer

CUDC-101 and another HDAC inhibitor, SAHA, have been compared for their capacities to increase radiosensitivity of human pancreatic tumor cell lines . Both inhibitors increased the radiation sensitivity of pancreatic tumor cell lines in a dose-dependent manner . However, CUDC-101 was identified as a more potent radiosensitizer than SAHA .

Inhibition of Cell Proliferation

CUDC-101 inhibits cell proliferation in human anaplastic thyroid cancer cell lines . This inhibition of cell proliferation is a key aspect of its antitumor activity .

Promotion of Cell Death

CUDC-101 promotes cell death in human anaplastic thyroid cancer cell lines . This proapoptotic activity contributes to its effectiveness as an anticancer agent .

Reduction of Cell Migration

CUDC-101 reduces cell migration in human anaplastic thyroid cancer cell lines . This reduction in cell migration can help to prevent the spread of cancer cells .

Wirkmechanismus

Target of Action

CUDC-101 is a novel, small-molecule, anticancer agent that targets three key proteins: Histone Deacetylase (HDAC), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) . These proteins play critical roles in cell growth, survival, and differentiation, making them important targets for cancer therapeutics .

Mode of Action

CUDC-101 inhibits the activity of HDAC, EGFR, and HER2 . By blocking these targets, CUDC-101 disrupts key cellular processes that drive tumor growth and survival . For instance, it inhibits both the full-length Androgen Receptor (flAR) and the Androgen Receptor Variant 7 (AR-V7), which are involved in the progression of castration-resistant prostate cancer .

Biochemical Pathways

CUDC-101 affects multiple biochemical pathways. It blocks key regulators of EGFR/HER2 signaling pathways and attenuates multiple compensatory pathways, such as AKT, HER3, and MET . This multi-targeted approach helps to overcome the limitations of single-target cancer therapeutics, which often face issues of drug resistance .

Result of Action

CUDC-101 has shown potent antiproliferative and proapoptotic activities against cultured and implanted tumor cells that are sensitive or resistant to several approved single-targeted drugs . It has also been found to alter the skeletal morphology and microfilament structure of cancer cells, block cell cycle progression, and induce apoptosis .

Action Environment

The effectiveness of CUDC-101 can be influenced by various environmental factors. For instance, cancer cells that have acquired resistance to single-target EGFR inhibitors through upregulation of AXL or loss of E-cadherin remain sensitive to CUDC-101 . This suggests that the tumor microenvironment and genetic alterations within cancer cells can impact the efficacy of CUDC-101.

Safety and Hazards

Zukünftige Richtungen

CUDC-101 has the potential to dramatically improve the treatment of heterogeneous and drug-resistant tumors that cannot be controlled with single-target agents . It may be a potential therapeutic option for the treatment of bladder cancer . Further understanding of bladder cancer through molecular biology and genetics studies has led to the development of diagnostic and therapeutic modalities for localized and advanced bladder cancer .

Eigenschaften

IUPAC Name |

7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIVFNIUGLLCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143784 | |

| Record name | CUDC-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cudc-101 | |

CAS RN |

1012054-59-9 | |

| Record name | CUDC-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012054599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUDC-101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CUDC-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Y9MP123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

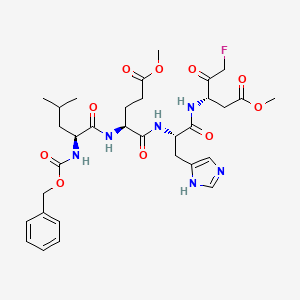

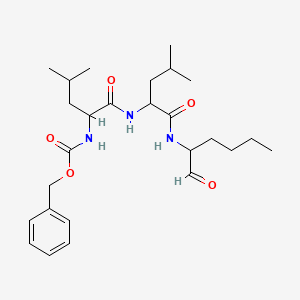

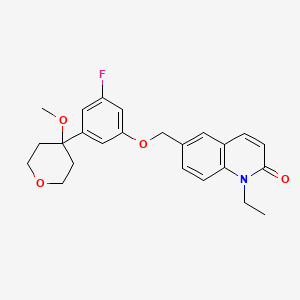

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)

![4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol](/img/structure/B1684409.png)

![3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one](/img/structure/B1684413.png)